![molecular formula C11H17ClN2S B2767855 N'-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride CAS No. 1807887-97-3](/img/structure/B2767855.png)
N'-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride is a synthetic organic compound with the molecular formula C11H17ClN2S It is characterized by the presence of a thiophene ring, a cyclopentane ring, and a carboximidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is functionalized with a methyl group through a Friedel-Crafts alkylation reaction.
Cyclopentane Derivative Preparation: Cyclopentanecarboxylic acid is converted to its corresponding acid chloride using reagents like thionyl chloride.
Imidation Reaction: The acid chloride is reacted with an amine derivative to form the carboximidamide group.
Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of N’-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride may involve:
Batch or Continuous Flow Processes: Depending on the scale of production, batch reactors or continuous flow systems can be used to optimize yield and purity.
Catalysts and Solvents: Catalysts such as Lewis acids (e.g., aluminum chloride) and solvents like dichloromethane or toluene are commonly employed to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidamide group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
Oxidation Products: Thiophene sulfoxides or sulfones.
Reduction Products: Cyclopentanecarboximidamide derivatives.
Substitution Products: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
N’-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate biochemical pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in cell proliferation, contributing to its potential anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
N’-[(thiophen-2-yl)methyl]cyclohexanecarboximidamide hydrochloride: Similar structure but with a cyclohexane ring instead of cyclopentane.
N’-[(thiophen-2-yl)methyl]cyclopentanecarboxamide hydrochloride: Similar but with a carboxamide group instead of carboximidamide.
Uniqueness
N’-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride is unique due to its specific combination of a thiophene ring and a cyclopentane ring with a carboximidamide group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N'-(thiophen-2-ylmethyl)cyclopentanecarboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S.ClH/c12-11(9-4-1-2-5-9)13-8-10-6-3-7-14-10;/h3,6-7,9H,1-2,4-5,8H2,(H2,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJDHYBFAPTCSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=NCC2=CC=CS2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
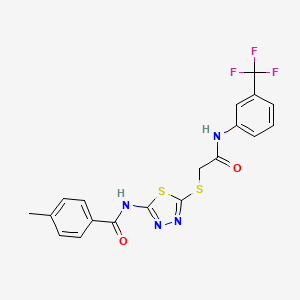
![1-(propan-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B2767776.png)
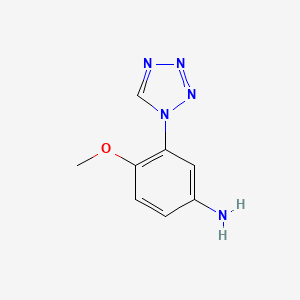
![N-[2-hydroxy-4-(methylsulfanyl)butyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2767779.png)
![1-(3-chloro-4-fluorobenzoyl)-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2767780.png)
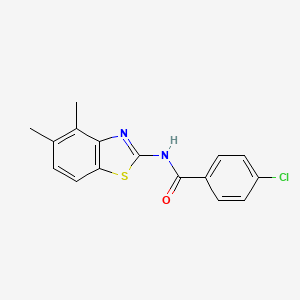
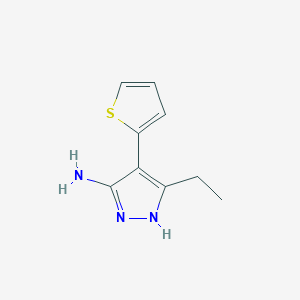
![N'-(4-fluorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2767783.png)
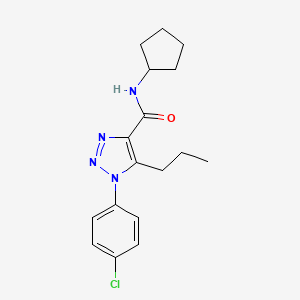
![2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2767785.png)
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2767786.png)
![6-{[4-(3-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2767787.png)
![N-(3-(dimethylamino)propyl)-2-(2,5-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2767788.png)
![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2767794.png)
